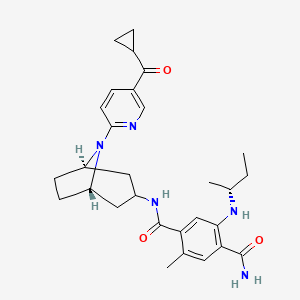

5-((R)-sec-Butylamino)-N1-((1R,3S,5S)-8-(5-(cyclopropanecarbonyl)pyridin-2-yl)-8-azabicyclo(3.2.1)octan-3-yl)-2-methylterephthalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

XL888 has been used in trials studying the treatment of Cancer and Melanoma.

Hsp90 Inhibitor XL888 is an orally bioavailable, ATP-competitive, small-molecule inhibitor of heat shock protein 90 (Hsp90) with potential antineoplastic activity. Hsp90 inhibitor XL888 specifically binds to Hsp90, inhibiting its chaperone function and promoting the proteasomal degradation of oncogenic signaling proteins involved in tumor cell proliferation and survival; inhibition of tumor cell proliferation may result. Hsp90, a chaperone complex protein upregulated in a variety of tumor cell types, regulates the folding and degradation of many oncogenic signaling proteins, including Her-2 and Met.

Actividad Biológica

5-((R)-sec-Butylamino)-N1-((1R,3S,5S)-8-(5-(cyclopropanecarbonyl)pyridin-2-yl)-8-azabicyclo(3.2.1)octan-3-yl)-2-methylterephthalamide, commonly referred to as XL-888, is a synthetic compound with notable biological activity primarily as an inhibitor of heat shock protein 90 (Hsp90). This article explores its biological mechanisms, efficacy in various studies, and potential therapeutic applications.

- Molecular Formula : C29H37N5O3

- Molecular Weight : 503.6358 g/mol

- CAS Number : 1149705-71-4

- SMILES Notation : CCC@@HNC1=C(C=C(C)C(=C1)C(=O)N[C@@H]2C[C@@H]3CCC@HN3C4=CC=C(C=N4)C(=O)C5CC5)

XL-888 functions as a potent ATP-competitive inhibitor of Hsp90, a molecular chaperone involved in the stabilization and proper folding of numerous client proteins, many of which are implicated in cancer and other diseases. By inhibiting Hsp90, XL-888 promotes the degradation of these oncogenic proteins through the proteasomal pathway, thereby exerting anti-cancer effects.

Biological Activity Overview

The biological activity of XL-888 has been assessed through various studies focusing on its effects on cancer cell lines and animal models. Key findings include:

- Inhibition of Tumor Growth : Studies have shown that XL-888 effectively reduces tumor growth in xenograft models of cancer by inducing apoptosis in cancer cells and disrupting signaling pathways essential for tumor survival .

- Selectivity for Cancer Cells : Research indicates that XL-888 exhibits higher toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .

- Synergistic Effects with Other Agents : In combination therapies, XL-888 has demonstrated enhanced anti-tumor activity when used alongside other chemotherapeutic agents such as paclitaxel and doxorubicin .

Case Study 1: Efficacy in Non-Small Cell Lung Cancer (NSCLC)

A study published in Clinical Cancer Research reported that XL-888 significantly inhibited the growth of NSCLC cell lines and tumor xenografts. The mechanism was linked to the downregulation of several key oncogenic proteins, including mutant forms of EGFR and HER2 .

Case Study 2: Combination Therapy

In preclinical models, XL-888 was tested in combination with standard chemotherapy agents. Results indicated that this combination not only improved overall survival rates but also reduced the incidence of drug resistance typically observed with monotherapy approaches .

Data Table: Summary of Biological Activity

| Study Type | Model Type | Key Findings |

|---|---|---|

| In Vitro | Cancer Cell Lines | Induced apoptosis; reduced proliferation |

| In Vivo | Xenograft Models | Significant tumor growth inhibition |

| Combination Therapy | Various Cancer Types | Enhanced efficacy with reduced resistance |

Aplicaciones Científicas De Investigación

Structure and Composition

- Molecular Formula : C29H37N5O3

- Molecular Weight : 503.64 g/mol

- CAS Number : 1149705-71-4

- IUPAC Name : 2-[[(2R)-butan-2-yl]amino]-4-N-[8-[5-(cyclopropanecarbonyl)pyridin-2-yl]-8-azabicyclo[3.2.1]octan-3-yl]-5-methylbenzene-1,4-dicarboxamide

Physical Properties

XL888 is characterized by a complex bicyclic structure that contributes to its biological activity. The presence of a pyridine ring and a cyclopropane moiety enhances its interaction with biological targets.

Cancer Research

XL888 has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit specific pathways involved in tumor growth and metastasis. Its ability to modulate the immune response in tumor microenvironments is particularly noteworthy.

Neurological Disorders

Research indicates that XL888 may have neuroprotective properties, making it a candidate for treating conditions such as Alzheimer's disease and other neurodegenerative disorders. Its mechanism may involve the inhibition of neuroinflammatory processes.

Cardiovascular Health

Preliminary studies suggest that XL888 could play a role in cardiovascular health by modulating vascular smooth muscle cell proliferation and migration, which are critical factors in atherosclerosis development.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, XL888 was tested on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis in malignant cells, highlighting its potential as a therapeutic agent against cancer .

Case Study 2: Neuroprotection

A recent investigation published in Neuropharmacology explored the neuroprotective effects of XL888 in models of oxidative stress-induced neuronal damage. The compound demonstrated significant protective effects against neuronal cell death, suggesting its utility in developing treatments for neurodegenerative diseases .

Case Study 3: Cardiovascular Applications

Research conducted by the Journal of Cardiovascular Pharmacology evaluated the effects of XL888 on vascular smooth muscle cells under inflammatory conditions. The findings revealed that XL888 effectively reduced cell migration and proliferation, indicating its potential application in preventing vascular diseases .

Propiedades

Número CAS |

1149705-71-4 |

|---|---|

Fórmula molecular |

C29H37N5O3 |

Peso molecular |

503.6 g/mol |

Nombre IUPAC |

2-[[(2R)-butan-2-yl]amino]-4-N-[(1S,5R)-8-[5-(cyclopropanecarbonyl)pyridin-2-yl]-8-azabicyclo[3.2.1]octan-3-yl]-5-methylbenzene-1,4-dicarboxamide |

InChI |

InChI=1S/C29H37N5O3/c1-4-17(3)32-25-14-23(16(2)11-24(25)28(30)36)29(37)33-20-12-21-8-9-22(13-20)34(21)26-10-7-19(15-31-26)27(35)18-5-6-18/h7,10-11,14-15,17-18,20-22,32H,4-6,8-9,12-13H2,1-3H3,(H2,30,36)(H,33,37)/t17-,20?,21-,22+/m1/s1 |

Clave InChI |

LHGWWAFKVCIILM-AMZGXZFVSA-N |

SMILES isomérico |

CC[C@@H](C)NC1=C(C=C(C(=C1)C(=O)NC2C[C@H]3CC[C@@H](C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N |

SMILES canónico |

CCC(C)NC1=C(C=C(C(=C1)C(=O)NC2CC3CCC(C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.